molecular formula C22H25FN2O6 B2705319 2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate CAS No. 1794915-92-6

2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate

Cat. No.: B2705319
CAS No.: 1794915-92-6
M. Wt: 432.448
InChI Key: JOTZSAFUNZEWBV-UHFFFAOYSA-N
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Description

The compound 2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate features a piperazine core substituted with a 2-fluorophenyl group, an oxoethyl ester linker, and a 3,4,5-trimethoxybenzoate moiety. The 2-fluorophenyl group is a common pharmacophore in CNS-targeting agents, while the trimethoxybenzoate ester may enhance lipophilicity and metabolic stability . Although explicit data on its molecular weight or synthesis are absent in the provided evidence, its structure suggests a calculated molecular formula of C₂₂H₂₄FN₃O₆ (estimated molecular weight ~437 g/mol).

Properties

IUPAC Name

[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O6/c1-28-18-12-15(13-19(29-2)21(18)30-3)22(27)31-14-20(26)25-10-8-24(9-11-25)17-7-5-4-6-16(17)23/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTZSAFUNZEWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring is then functionalized with a fluorophenyl group through nucleophilic substitution reactions. The final step involves esterification with 3,4,5-trimethoxybenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities that can be leveraged in various therapeutic contexts:

  • Antimalarial Activity :
    • The compound has been investigated for its efficacy against Plasmodium falciparum, the causative agent of malaria. Studies have shown that derivatives of similar structures possess potent antiplasmodial activity with low cytotoxicity, suggesting that modifications to the piperazine moiety can enhance activity against malaria parasites .
  • Anticancer Properties :
    • Preliminary studies suggest potential anticancer properties, particularly through the modulation of cellular pathways involved in tumor growth and survival. The presence of the piperazine ring is often associated with improved binding affinity to specific targets in cancer cells .
  • Neuropharmacological Effects :
    • Compounds with similar structures have been noted for their neuropharmacological effects, including anxiolytic and antidepressant activities. The fluorophenyl group may contribute to interactions with neurotransmitter systems, although detailed studies are still required to elucidate these mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents on the piperazine ring and benzoate moiety significantly affect biological activity. For instance, introducing electron-withdrawing groups can enhance potency against certain targets while maintaining favorable pharmacokinetics .
  • Lipophilicity and Solubility : The log P values indicate that modifications can lead to improved solubility and permeability across biological membranes, which are critical for drug efficacy .

Case Studies

Several studies have documented the applications of similar compounds:

  • Antimalarial Study : A derivative with a piperazine core demonstrated an IC50 value of 0.269 µM against P. falciparum, indicating strong antimalarial potential with a selectivity index suggesting low toxicity to human cells .
  • Anticancer Evaluation : Research on related compounds has shown that modifications can lead to significant improvements in cytotoxicity against various cancer cell lines, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and piperazine ring are key structural features that enable binding to these targets, potentially inhibiting their activity or modulating their function. The ester linkage to the trimethoxybenzoate moiety may also play a role in the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s structural analogs differ in three primary regions:

Piperazine substituents : Variations include benzoyl, chlorophenyl, or benzothiepin groups.

Linker groups : Oxoethyl, ethoxyethyl, or hydrazinyl moieties.

Aromatic/functional groups: Quinazolinone, quinoline, urea, or acetic acid derivatives.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Piperazine Substituent Aromatic/Functional Group Molecular Weight (g/mol) Key Features
Target Compound 2-Fluorophenyl, oxoethyl 3,4,5-Trimethoxybenzoate ~437 (estimated) Ester linkage; high lipophilicity
3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one 2-Fluorophenyl, oxoethyl Quinazolinone 426.45 Quinazolinone core; potential kinase inhibition
2-[2-[4-[(4-Chlorophenyl)-phenyl-methyl]piperazin-1-yl]ethoxy]ethyl 3,4,5-trimethoxybenzoate dihydrochloride Chlorophenyl-phenyl-methyl 3,4,5-Trimethoxybenzoate N/A (salt form) Dihydrochloride salt; enhanced solubility
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate 2-Fluorobenzoyl 4-Hydroxyphenyl-oxoethyl N/A Piperazinium trifluoroacetate; crystalline stability
[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid 2-Fluorophenyl, oxoethyl Phenylamino acetic acid 371.41 Irritant; potential carboxylic acid reactivity

Pharmacological and Physicochemical Insights

  • 2-Fluorophenyl Group : Common in analogs (e.g., D10 in , Y042-9881 in ), this group is associated with serotonin/dopamine receptor modulation .
  • Trimethoxybenzoate Moiety : Seen in and , this group likely improves membrane permeability due to its lipophilic nature.
  • Linker Flexibility : The oxoethyl ester in the target compound may offer metabolic stability compared to ethoxyethyl () or hydrazinyl () linkers, which are prone to hydrolysis.
Table 2: Functional Group Impact on Properties
Functional Group Example Compound Impact on Properties
3,4,5-Trimethoxybenzoate Target Compound High lipophilicity; UV absorption
Quinazolinone Y042-9881 Planar aromatic core; kinase affinity
Dihydrochloride Salt CAS 20541-83-7 Enhanced aqueous solubility
Trifluoroacetate Counterion Crystallinity; acidic degradation

Biological Activity

The compound 2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24FN3O4C_{21}H_{24}FN_3O_4 with a molecular weight of approximately 397.43 g/mol. The structure features a piperazine moiety substituted with a fluorophenyl group, which is thought to contribute to its biological activity.

PropertyValue
Molecular FormulaC21H24FN3O4
Molecular Weight397.43 g/mol
CAS Number1142205-37-5
LogP2.306
Polar Surface Area43.79 Ų

1. Monoamine Oxidase Inhibition

One of the primary areas of investigation for this compound is its inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. A study synthesized various derivatives and evaluated their inhibitory effects on MAO-A and MAO-B. The compound demonstrated significant inhibition with an IC50 value in the low micromolar range, indicating strong potential as a lead candidate for treating neurodegenerative disorders such as Alzheimer's disease .

Inhibition Potency:

  • MAO-B IC50: Values ranged from 0.013 µM to 0.039 µM for closely related compounds.
  • Selectivity Index: High selectivity for MAO-B over MAO-A was noted, which is beneficial for minimizing side effects associated with non-selective inhibitors.

2. Cytotoxicity Studies

Cytotoxicity testing was performed on healthy fibroblast cell lines (L929). The results indicated that while some derivatives caused significant cell death at higher concentrations, the compound exhibited lower cytotoxicity across tested doses, suggesting a favorable safety profile .

CompoundIC50 (µM)Cytotoxicity Level
2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate>120 µMLow
Related Compound T327.05 µMHigh

Case Study: Neuroprotective Effects

In a recent study focusing on neuroprotective agents, compounds similar to 2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate were evaluated for their ability to protect neuronal cells from oxidative stress. The findings revealed that these compounds could significantly reduce markers of oxidative damage in neuronal cultures, highlighting their potential therapeutic applications in neurodegenerative diseases .

Case Study: Tyrosinase Inhibition

Additionally, compounds containing the piperazine moiety have been studied for their inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin production. The presence of the fluorophenyl group was found to enhance inhibitory activity against TYR compared to non-fluorinated analogs. This suggests potential applications in treating hyperpigmentation disorders .

Q & A

Q. What are the recommended synthetic routes for 2-[4-(2-fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate, and what critical parameters influence yield?

  • Methodological Answer : A four-step synthesis is recommended based on analogous piperazine derivatives:

Acylation : React 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride.

Coupling : Combine with 1-boc-piperazine in ethanol under reflux with K₂CO₃ as a base .

Deprotection : Remove the boc group using trifluoroacetic acid (TFA) in dichloromethane .

Alkylation : React the deprotected piperazine with 2-chloro-1-(3,4,5-trimethoxyphenyl)ethanone in ethanol under reflux.
Critical parameters include:

  • Temperature control during reflux (avoiding side reactions).
  • Purification via silica gel chromatography (eluent: EtOAc/petroleum ether 1:1) to isolate the final product .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic methods?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) :
  • NMR : Key signals include:
  • Aromatic protons of the 3,4,5-trimethoxybenzoyl group (δ 6.8–7.2 ppm).
  • Piperazine methylene protons (δ 3.2–3.8 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₂₂H₂₄FN₃O₅: calculated 430.1774).
  • Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold .

Advanced Research Questions

Q. What in vitro models are appropriate for assessing the biological activity of this compound, and how can receptor binding assays be designed?

  • Methodological Answer :
  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
  • Receptor Binding : Perform competitive binding assays using:
  • Opiate receptors : Radiolabeled [³H]-naloxone in HEK293 cells expressing μ-opioid receptors.
  • Serotonin/dopamine receptors : Screen for 5-HT₁A or D₂/D3 receptor affinity using CHO-K1 cells .
  • Data Interpretation : Compare displacement curves with reference ligands (e.g., mebeverine for spasmolytic activity) .

Q. How does the stereochemistry of the piperazine moiety influence the compound’s pharmacological profile?

  • Methodological Answer :
  • Stereoisomer Synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to isolate enantiomers .
  • Activity Comparison : Test enantiomers in receptor binding (e.g., 5-HT₁A) and functional assays (e.g., cAMP inhibition).
  • Case Study : In analogous compounds, (S)-enantiomers showed 10-fold higher D3 receptor agonism than (R)-forms (EC₅₀ = 2.1 nM vs. 21 nM) .

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